N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a tetrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both nitrogen and carbon atoms
Preparation Methods
The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This step involves the cyclization of appropriate precursors to form the tetrazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of Substituents: The methoxy and nitro groups are introduced through electrophilic aromatic substitution reactions. Methoxy groups can be added using methanol and an acid catalyst, while nitro groups are typically introduced using nitrating agents such as nitric acid.
Coupling Reactions: The final step involves coupling the substituted phenyl rings with the tetrazole core.
Chemical Reactions Analysis
N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Its derivatives have shown potential as therapeutic agents due to their ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The tetrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar compounds include other tetrazole and pyrimidine derivatives, such as:
N,7-Bis(2-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide: This compound has similar structural features but lacks the nitro group, which affects its chemical reactivity and biological activity.
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: This compound has a different substitution pattern and a triazole ring instead of a tetrazole ring, leading to different chemical and biological properties.
N-(2-METHOXYPHENYL)-5-METHYL-7-(2-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of substituents and the presence of both tetrazole and pyrimidine rings, which contribute to its diverse applications and potential as a research tool.
Properties
Molecular Formula |
C19H17N7O4 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H17N7O4/c1-11-16(18(27)21-13-8-4-6-10-15(13)30-2)17(25-19(20-11)22-23-24-25)12-7-3-5-9-14(12)26(28)29/h3-10,17H,1-2H3,(H,21,27)(H,20,22,24) |
InChI Key |
YTGLOHJLDZFSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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